molecular formula C8H11BrClNO2S B2614198 Methyl (2S)-2-amino-3-(5-bromothiophen-3-yl)propanoate;hydrochloride CAS No. 2470280-07-8

Methyl (2S)-2-amino-3-(5-bromothiophen-3-yl)propanoate;hydrochloride

Cat. No.: B2614198
CAS No.: 2470280-07-8
M. Wt: 300.6
InChI Key: CVKYUTAQFLSJBL-RGMNGODLSA-N
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Description

Methyl (2S)-2-amino-3-(5-bromothiophen-3-yl)propanoate hydrochloride is a chiral amino acid ester derivative featuring a brominated thiophene moiety. This compound is structurally characterized by a central (2S)-configured amino acid backbone esterified with a methyl group and substituted at the β-position with a 5-bromothiophen-3-yl aromatic ring. The bromine atom at the 5-position of the thiophene ring enhances electrophilic reactivity and influences intermolecular interactions, making it a valuable intermediate in medicinal chemistry and catalysis .

Properties

IUPAC Name

methyl (2S)-2-amino-3-(5-bromothiophen-3-yl)propanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2S.ClH/c1-12-8(11)6(10)2-5-3-7(9)13-4-5;/h3-4,6H,2,10H2,1H3;1H/t6-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVKYUTAQFLSJBL-RGMNGODLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CSC(=C1)Br)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CSC(=C1)Br)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S)-2-amino-3-(5-bromothiophen-3-yl)propanoate;hydrochloride typically involves the following steps:

    Bromination of Thiophene: The starting material, thiophene, is brominated using bromine or N-bromosuccinimide (NBS) to introduce a bromine atom at the 5-position of the thiophene ring.

    Formation of Amino Acid Derivative: The brominated thiophene is then coupled with a suitable amino acid derivative, such as (2S)-2-amino-3-hydroxypropanoic acid, under conditions that promote esterification. This step often involves the use of coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP).

    Hydrochloride Formation: The final step involves the conversion of the free base form of the compound to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for bromination, and employing large-scale esterification processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: De-brominated thiophene derivatives.

    Substitution: Thiophene derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

Methyl (2S)-2-amino-3-(5-bromothiophen-3-yl)propanoate;hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.

    Organic Synthesis:

    Biological Studies: Researchers use this compound to study the effects of brominated thiophenes on biological systems, including their interactions with enzymes and receptors.

    Industrial Applications: It is employed in the development of specialty chemicals and materials, such as conductive polymers and advanced coatings.

Mechanism of Action

The mechanism of action of Methyl (2S)-2-amino-3-(5-bromothiophen-3-yl)propanoate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated thiophene ring can engage in π-π stacking interactions, while the amino acid moiety can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of target proteins, influencing biochemical pathways and cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Methyl (2S)-2-amino-3-(5-bromothiophen-3-yl)propanoate hydrochloride with structurally related compounds, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Substituent Position/Type Key Properties/Applications References
Methyl (2S)-2-amino-3-(5-bromothiophen-3-yl)propanoate hydrochloride C₈H₁₁BrClNO₂S* ~300.60 (est.) 5-Bromo on thiophen-3-yl High electrophilicity; catalytic intermediates
Methyl (2S)-2-amino-3-(3-bromothiophen-2-yl)propanoate hydrochloride C₈H₁₁BrClNO₂S 300.60 3-Bromo on thiophen-2-yl Likely altered regioselectivity in reactions
Methyl (2S)-2-amino-3-(2-naphthyl)propanoate hydrochloride C₁₄H₁₆ClNO₂ 265.74 2-Naphthyl substituent Increased hydrophobicity; peptide synthesis
Methyl (2S)-2-amino-3-(3-fluorophenyl)propanoate hydrochloride C₁₀H₁₂ClFNO₂ 231.66 3-Fluoro on phenyl Enhanced electronic effects; drug intermediates
Methyl (2S)-2-amino-3-(3-nitrophenyl)propanoate hydrochloride C₁₀H₁₂ClN₂O₄ 259.67 3-Nitro on phenyl Electron-withdrawing group; potential explosives/pharma
Methyl (2S)-2-amino-3-(4-methoxy-biphenyl-4-yl)propanoate hydrochloride C₁₇H₁₉ClNO₃ 328.79 4-Methoxy-biphenyl Enhanced π-π stacking; bioactive molecules

*Estimated based on analog in .

Key Comparative Insights:

Substituent Position on Thiophene Ring :

  • The 5-bromo substitution on thiophen-3-yl (target compound) vs. 3-bromo on thiophen-2-yl () alters steric and electronic profiles. The 5-bromo position may favor electrophilic aromatic substitution at the 2-position of the thiophene, whereas the 3-bromo analog could exhibit distinct reactivity patterns .

Aromatic Ring Systems: Naphthyl vs. Biphenyl vs. Monocyclic: The 4-methoxy-biphenyl substituent () enhances π-π stacking interactions, useful in kinase inhibitors or protein-binding assays .

Electron-Withdrawing vs. Electron-Donating Groups: The 3-nitro group () strongly withdraws electrons, increasing acidity of the amino group and stabilizing negative charges, whereas the 4-methoxy group () donates electrons, modulating solubility and binding affinity .

Halogen Effects :

  • Bromine () offers greater polarizability and heavier atom effects compared to fluorine (), influencing both reactivity (e.g., Suzuki coupling) and metabolic stability .

Research Findings:

  • Synthetic Utility: Thiophene-brominated analogs are pivotal in Pd-catalyzed cross-coupling reactions, as demonstrated in indole-functionalized amino esters (). The bromine atom facilitates regioselective arylation, critical for constructing complex heterocycles .
  • Biological Activity : Fluorophenyl and biphenyl derivatives (-10) are frequently used in protease inhibitors or receptor agonists due to their balanced electronic and steric properties .

Q & A

Advanced Research Question

  • Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) or chiral catalysts to favor the desired (2S)-enantiomer during esterification .
  • Diastereomeric Salt Formation : Use enantiopure acids (e.g., L-tartaric acid) to crystallize the target enantiomer .
  • Chiral Stationary Phases : Semi-preparative HPLC with columns like Chiralpak IA or IB for large-scale separation .
  • Circular Dichroism (CD) : Validate enantiopurity by comparing CD spectra with known standards .

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